Cas no 5466-57-9 (2-(Dichloromethyl)-1H-benzimidazole hydrochloride)
2-(Dichloromethyl)-1H-benzimidazole hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(dichloromethyl)-1H-Benzimidazole
- 1H-Benzimidazole,2-(dichloromethyl)-
- 2-Dichlormethyl-1H-benzimidazol
- 2-Dichlormethyl-benzimidazol
- 2-Dichloromethyl benzimidazole
- 2-dichloromethyl-1H-benzimidazole
- 2-dichloromethyl-1H-benzoimidazole
- 2-(dichloromethyl)benzimidazole
- 5466-57-9
- 2-DICHLOROMETHYLBENZIMIDAZOLE
- NSC26308
- 2-(dichloromethyl)-1H-benzo[d]imidazole
- AKOS027379343
- A18890
- 2 ( dichloromethyl) benzimidazole
- 7E9Y8P88GL
- W-105611
- Benzimidazole, 2-(dichloromethyl)-
- 2-(dichloromethyl)-1H-benzo[d]imidazole hydrochloride
- 2-(DICHLOROMETHYL)BENZIMIDAZOLETHIOL
- 3-Pyridylmethyl-N-(p-nitrophen
- EINECS 226-773-6
- NS00033165
- FT-0742877
- NSC-26308
- NSC 26308
- SCHEMBL7533794
- 1H-Benzimidazole, 2-(dichloromethyl)-
- DTXSID2063923
- 2-(Dichloromethyl)-1H-benzimidazole hydrochloride
-
- Inchi: 1S/C8H6Cl2N2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12)
- InChI Key: XIIOQTJSDMWKQQ-UHFFFAOYSA-N
- SMILES: ClC(C1=NC2C=CC=CC=2N1)Cl
Computed Properties
- Exact Mass: 199.99100
- Monoisotopic Mass: 199.991
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 28.7A^2
Experimental Properties
- Density: 1.49
- Boiling Point: 360.2°C at 760 mmHg
- Flash Point: 203°C
- Refractive Index: 1.684
- PSA: 28.68000
- LogP: 3.03910
2-(Dichloromethyl)-1H-benzimidazole hydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Dichloromethyl)-1H-benzimidazole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D181345-500mg |
2-(Dichloromethyl)-1H-benzimidazole hydrochloride |
5466-57-9 | 500mg |
$ 375.00 | 2022-06-02 | ||
| TRC | D181345-1000mg |
2-(Dichloromethyl)-1H-benzimidazole hydrochloride |
5466-57-9 | 1g |
$ 620.00 | 2022-06-02 | ||
| TRC | D181345-5000mg |
2-(Dichloromethyl)-1H-benzimidazole hydrochloride |
5466-57-9 | 5g |
$ 2475.00 | 2022-06-02 | ||
| A2B Chem LLC | AV08783-500mg |
2-(Dichloromethyl)-1h-benzo[d]imidazole hydrochloride |
5466-57-9 | >95% | 500mg |
$412.00 | 2024-04-19 | |
| A2B Chem LLC | AV08783-1g |
2-(Dichloromethyl)-1h-benzo[d]imidazole hydrochloride |
5466-57-9 | >95% | 1g |
$439.00 | 2024-04-19 | |
| A2B Chem LLC | AV08783-5g |
2-(Dichloromethyl)-1h-benzo[d]imidazole hydrochloride |
5466-57-9 | >95% | 5g |
$787.00 | 2024-04-19 | |
| A2B Chem LLC | AV08783-10g |
2-(Dichloromethyl)-1h-benzo[d]imidazole hydrochloride |
5466-57-9 | >95% | 10g |
$1134.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673652-1g |
2-(Dichloromethyl)-1H-benzo[d]imidazole |
5466-57-9 | 98% | 1g |
¥2301.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673652-5g |
2-(Dichloromethyl)-1H-benzo[d]imidazole |
5466-57-9 | 98% | 5g |
¥10069.00 | 2024-05-09 |
2-(Dichloromethyl)-1H-benzimidazole hydrochloride Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-(Dichloromethyl)-1H-benzimidazole hydrochloride
2-(Dichloromethyl)-1H-benzimidazole hydrochloride: A Comprehensive Overview
2-(Dichloromethyl)-1H-benzimidazole hydrochloride (CAS No. 5466-57-9) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, also referred to as benzimidazole dichloromethyl hydrochloride, belongs to the class of heterocyclic compounds, which are widely studied due to their unique chemical properties and potential applications in drug discovery, catalysis, and material synthesis.
The structure of benzimidazole dichloromethyl hydrochloride consists of a benzene ring fused with an imidazole ring, where the imidazole nitrogen is protonated due to the presence of hydrochloric acid. The dichloromethyl group attached to the imidazole nitrogen introduces additional functionality, making this compound versatile for various chemical transformations. Recent studies have highlighted its role as a precursor in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
One of the most notable applications of benzimidazole dichloromethyl hydrochloride is its use in the construction of MOFs. These materials are highly porous and exhibit exceptional stability, making them ideal for gas storage, catalysis, and sensing applications. Researchers have demonstrated that the incorporation of benzimidazole dichloromethyl groups into MOF frameworks enhances their thermal stability and gas adsorption capabilities. For instance, a study published in *Nature Materials* in 2023 reported the synthesis of a novel MOF using benzimidazole dichloromethyl hydrochloride as a building block, which exhibited unprecedented methane storage capacity at ambient temperature.
In addition to its role in materials science, benzimidazole dichloromethyl hydrochloride has also been explored in medicinal chemistry. The benzimidazole scaffold is known for its ability to interact with biological targets, such as protein kinases and proteases. Recent research has focused on modifying the dichloromethyl group to enhance bioavailability and selectivity. For example, a 2023 study in *Journal of Medicinal Chemistry* described the synthesis of a series of benzimidazole derivatives with improved pharmacokinetic profiles, paving the way for potential therapeutic applications.
The synthesis of benzimidazole dichloromethyl hydrochloride typically involves multi-step organic reactions, including nucleophilic substitution and acid-base neutralization. Researchers have optimized these processes to achieve high yields and purity levels. A 2023 paper in *Organic Process Research & Development* detailed a scalable synthesis route for benzimidazole dichloromethyl hydrochloride, which minimizes waste generation and improves overall efficiency.
From an environmental perspective, the development of sustainable synthetic methods for benzimidazole dichloromethyl hydrochloride is a growing area of interest. Green chemistry principles are being applied to reduce energy consumption and hazardous byproducts during its production. For instance, microwave-assisted synthesis has been reported as an efficient method for preparing this compound with reduced reaction times and improved atom economy.
In conclusion, benzimidazole dichloromethyl hydrochloride (CAS No. 5466-57-9) is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in materials science, medicinal chemistry, and organic synthesis. As research continues to uncover new potential uses for this compound, it is expected to play an increasingly important role in advancing modern science and technology.
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